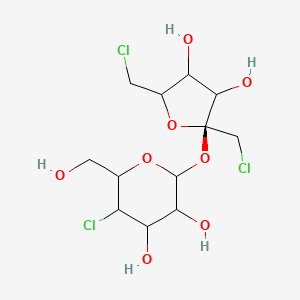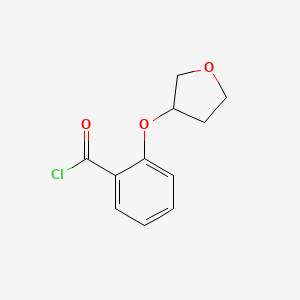![molecular formula C12H14N4O2 B14802199 4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione](/img/structure/B14802199.png)
4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[74002,6]trideca-1,6,8-triene-11,13-dione is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, as well as specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: The compound’s potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s multiple nitrogen atoms and conjugated double bonds play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4,8,12-trimethyltrideca-1,3,7,11-tetraene: This compound shares a similar tricyclic structure but lacks the tetrazatricyclo framework.
4,10,12-trimethyl-8-phenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione: This compound has an additional phenyl group and oxygen atom, which alter its chemical properties.
Uniqueness
4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione is unique due to its specific arrangement of nitrogen atoms and conjugated double bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C12H14N4O2 |
|---|---|
分子量 |
246.27 g/mol |
IUPAC名 |
4,10,12-trimethyl-3,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1,6,8-triene-11,13-dione |
InChI |
InChI=1S/C12H14N4O2/c1-6-4-7-5-13-10-8(9(7)14-6)11(17)16(3)12(18)15(10)2/h5-6,14H,4H2,1-3H3 |
InChIキー |
JAPKHMRGRRIIOX-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CN=C3C(=C2N1)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)


![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
